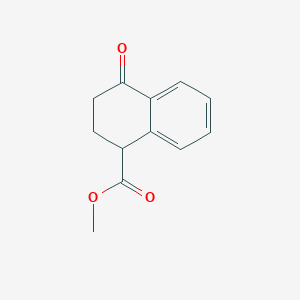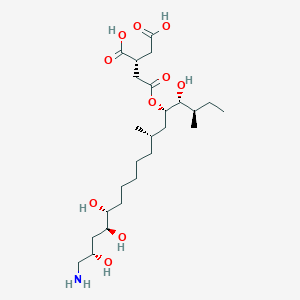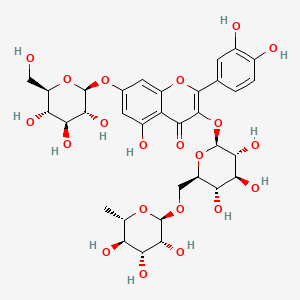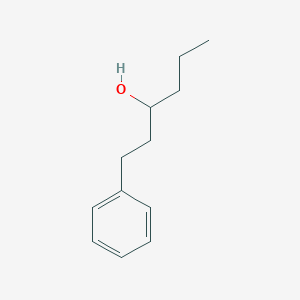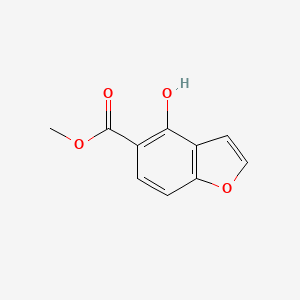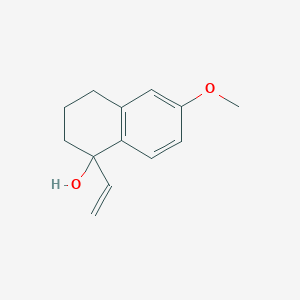
6-Methoxy-1-vinyl-1,2,3,4-tetrahydronaphthalen-1-ol
Descripción general
Descripción
“6-Methoxy-1-vinyl-1,2,3,4-tetrahydronaphthalen-1-ol” is a chemical compound with the molecular formula C13H16O2 .
Molecular Structure Analysis
The molecular structure of “6-Methoxy-1-vinyl-1,2,3,4-tetrahydronaphthalen-1-ol” consists of 13 carbon atoms, 16 hydrogen atoms, and 2 oxygen atoms . The exact mass is 204.115036 Da .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
6-Methoxy-1-vinyl-1,2,3,4-tetrahydronaphthalen-1-ol has been used in various chemical syntheses and studies due to its unique properties. Gilchrist and Summersell (1988) explored its use in the synthesis of chrysenes and other fused phenanthrenes through palladium(0) coupling and electrocyclic ring closure reactions (Gilchrist & Summersell, 1988). Similarly, Arivazhagan, Kavitha, and Subhasini (2014) conducted a comprehensive study on its vibrational, UV-VIS, and NMR properties, providing insights into its molecular structure and behavior (Arivazhagan, Kavitha, & Subhasini, 2014).
Catalysis and Reaction Mechanisms
In the realm of catalysis and reaction mechanisms, 6-Methoxy-1-vinyl-1,2,3,4-tetrahydronaphthalen-1-ol has been a subject of interest. Srivastava et al. (1997) found its utility in Friedel-Crafts reactions using chlorotrimethylsilane as a novel catalyst, demonstrating its role in forming triarylmethanes under mild conditions (Srivastava et al., 1997). Moreover, Fosu, Tia, and Adei (2016) investigated Diels-Alder cycloaddition reactions with this compound, highlighting its influence on regio- and stereoselectivity (Fosu, Tia, & Adei, 2016).
Molecular and Crystallographic Studies
Research has also been conducted on the molecular and crystallographic aspects of 6-Methoxy-1-vinyl-1,2,3,4-tetrahydronaphthalen-1-ol. Kaiser et al. (2023) provided detailed crystal structures of compounds related to this molecule, aiding in the understanding of its molecular conformation and stability (Kaiser et al., 2023).
Pharmacological and Biological Research
In pharmacological and biological research, 6-Methoxy-1-vinyl-1,2,3,4-tetrahydronaphthalen-1-ol has been studied for its binding and activity at sigma receptors. Berardi et al. (2005) explored its derivatives for selective binding and activity at sigma(1) receptors, providing valuable insights into its potential therapeutic applications (Berardi et al., 2005). Additionally, Niso et al. (2013) investigated sigma receptor agonist/antagonist activity through its alkyl derivatives, contributing to the understandingof its role in receptor interactions and potential implications in tumor research and therapy (Niso et al., 2013).
Enzymatic and Synthetic Applications
Further, 6-Methoxy-1-vinyl-1,2,3,4-tetrahydronaphthalen-1-ol has been utilized in enzymatic resolutions and synthetic routes. Izumi and Murakami (1994) demonstrated its resolution through lipase-catalyzed transesterification, highlighting its potential in stereoselective synthesis (Izumi & Murakami, 1994). Additionally, Öztaşkın, Göksu, and SeÇen (2011) developed an alternative synthesis route for producing dopaminergic derivatives from this compound, showcasing its versatility in chemical synthesis (Öztaşkın, Göksu, & SeÇen, 2011).
Propiedades
IUPAC Name |
1-ethenyl-6-methoxy-3,4-dihydro-2H-naphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-3-13(14)8-4-5-10-9-11(15-2)6-7-12(10)13/h3,6-7,9,14H,1,4-5,8H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNZHGMCIQLVQJP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(C=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40474089 | |
| Record name | 1-Ethenyl-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40474089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methoxy-1-vinyl-1,2,3,4-tetrahydronaphthalen-1-ol | |
CAS RN |
3125-36-8 | |
| Record name | 1-Ethenyl-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40474089 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





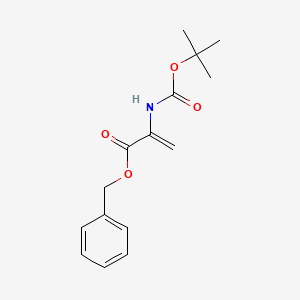
![1,3-Diiodobicyclo[1.1.1]pentane](/img/structure/B1600880.png)
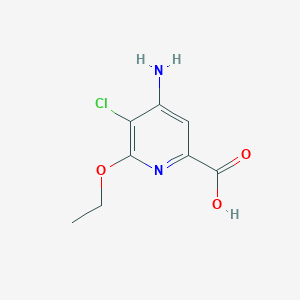
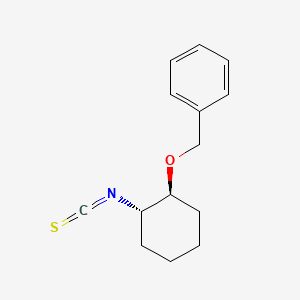
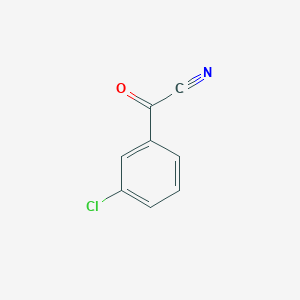
![7-hydroxy-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B1600887.png)
